1-[(oxan-4-yl)methyl]piperidin-4-amine
Overview
Description
1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine is a chemical compound with the molecular formula C11H23N2O It is known for its unique structure, which includes a piperidine ring and a tetrahydropyran moiety
Preparation Methods
The synthesis of 1-[(oxan-4-yl)methyl]piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and tetrahydropyran derivatives.
Reaction Conditions: The key step involves the formation of a carbon-nitrogen bond between the piperidine and tetrahydropyran moieties. This can be achieved through reductive amination or nucleophilic substitution reactions.
Industrial Production: On an industrial scale, the synthesis may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. .
Chemical Reactions Analysis
1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring, enhancing the compound’s versatility in organic synthesis
Scientific Research Applications
1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(oxan-4-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with central nervous system receptors .
Comparison with Similar Compounds
1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine can be compared with similar compounds such as:
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine: This compound lacks the methyl group, which may affect its binding affinity and biological activity.
4-Aminotetrahydropyran: This simpler structure lacks the piperidine ring, making it less versatile in synthetic applications.
1-(Piperidin-4-ylcarbonyl)piperidine: This compound has a different functional group, which can lead to different chemical reactivity and applications
Properties
IUPAC Name |
1-(oxan-4-ylmethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c12-11-1-5-13(6-2-11)9-10-3-7-14-8-4-10/h10-11H,1-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRDDJXDDYCXFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801213959 | |
Record name | 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801213959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933760-10-2 | |
Record name | 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933760-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801213959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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